SLV310

Dopamine D2 receptor antipsychotic binding affinity

SLV310 offers a unique, dual-action mechanism (D2 Ki=5 nM; SERT Ki=0.6 nM) for studying integrated dopaminergic-serotonergic signaling in a single entity. This engineered profile eliminates the confounding variables of co-administering two separate drugs, making it essential for polypharmacology research and validating dual-action antipsychotic models. Ideal for studies requiring balanced in vivo potency.

Molecular Formula C25H24FN3O2
Molecular Weight 417.5 g/mol
CAS No. 264869-71-8
Cat. No. B1681008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSLV310
CAS264869-71-8
SynonymsSLV-310;  SLV 310;  SLV-310;  SLV310
Molecular FormulaC25H24FN3O2
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESC1CN(CC=C1C2=CNC3=C2C=C(C=C3)F)CCCCN4C(=O)C5=CC=CC=C5C4=O
InChIInChI=1S/C25H24FN3O2/c26-18-7-8-23-21(15-18)22(16-27-23)17-9-13-28(14-10-17)11-3-4-12-29-24(30)19-5-1-2-6-20(19)25(29)31/h1-2,5-9,15-16,27H,3-4,10-14H2
InChIKeyNECJNLXOJRDELU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SLV-310 (CAS 264869-71-8): Procurement-Grade D2/5-HT Dual Modulator for Antipsychotic Research


SLV-310 (CAS: 264869-71-8) is an orally active, synthetic small molecule with a dual pharmacological mechanism: potent dopamine D2 receptor antagonism (Ki = 5 nM) and serotonin (5-HT) reuptake inhibition (Ki = 0.6 nM) [1][2]. Developed by Solvay Pharmaceuticals as a potential antipsychotic, the compound integrates both dopaminergic and serotonergic modulation within a single molecular scaffold [3]. This profile distinguishes it from traditional antipsychotics that target D2 receptors alone and from selective serotonin reuptake inhibitors (SSRIs) that lack D2 activity [1]. SLV-310 is supplied as a lyophilized powder for research use, with validated biological activity in rodent models of psychosis [1].

Why SLV-310 Cannot Be Substituted by Other D2 Antagonists or SSRIs


Generic substitution of SLV-310 with either a standard D2 antagonist (e.g., haloperidol) or a selective serotonin reuptake inhibitor (e.g., fluoxetine) is scientifically unsound because the compound's therapeutic hypothesis rests on the simultaneous engagement of both targets within a single pharmacokinetic entity [1]. A mixture of two separate drugs would produce distinct tissue distribution, receptor occupancy kinetics, and synergistic signaling outcomes that are not predicted by the individual components [2]. Furthermore, the specific D2/SERT affinity ratio of SLV-310 (D2 Ki = 5 nM vs. SERT Ki = 0.6 nM) has been engineered through structure-activity relationship optimization to achieve a unique receptor binding signature that differs from both typical antipsychotics and serotonergic agents [3].

SLV-310 Quantitative Differentiation: Head-to-Head Binding and In Vivo Data


D2 Receptor Affinity: SLV-310 vs. Haloperidol and Clozapine

SLV-310 demonstrates subnanomolar affinity for the D2 dopamine receptor (Ki = 5 nM), positioning it as a high-potency D2 antagonist. For comparison, haloperidol exhibits D2 Ki values ranging from 0.6–4 nM across various assay systems, while clozapine shows markedly weaker D2 affinity with Ki values typically between 100–400 nM [1]. The potency of SLV-310 is approximately 20- to 80-fold higher than clozapine at the D2 receptor [2].

Dopamine D2 receptor antipsychotic binding affinity

Serotonin Reuptake Inhibition: SLV-310 vs. Fluoxetine

SLV-310 inhibits the serotonin transporter (SERT) with a Ki of 0.6 nM, placing it among the most potent SERT inhibitors reported. For comparison, fluoxetine, a benchmark SSRI, exhibits SERT Ki values between 0.8–1.5 nM depending on the assay [1]. SLV-310 matches or exceeds the SERT affinity of fluoxetine while simultaneously antagonizing D2 receptors [2].

Serotonin transporter SERT 5-HT reuptake

In Vivo Antipsychotic Activity: Apomorphine-Induced Climbing in Mice

Oral administration of SLV-310 dose-dependently antagonized apomorphine-induced climbing behavior in mice, a classical model of antipsychotic efficacy, with an ED50 of 5.6 mg/kg . In the same study, haloperidol showed an ED50 of 0.15 mg/kg, indicating that SLV-310 is approximately 37-fold less potent in this behavioral assay [1].

preclinical efficacy apomorphine challenge psychosis model

In Vivo Serotonergic Activity: 5-HTP-Induced Serotonin Syndrome in Mice

SLV-310 dose-dependently antagonized 5-HTP-induced serotonin syndrome-like behavior in mice with an ED50 of 5.9 mg/kg p.o. . Fluoxetine, in a comparable assay, shows ED50 values between 2–10 mg/kg p.o., indicating that SLV-310 achieves in vivo SERT inhibition comparable to a benchmark SSRI [1].

serotonin syndrome 5-HTP challenge SERT inhibition in vivo

Receptor Binding Profile Differentiation: PCA vs. SLV313 and SLV314

Principal component analysis (PCA) of receptor binding data from 16 monoaminergic receptors revealed that SLV310, SLV313, and SLV314 each occupy distinct regions in binding space compared to nine reference antipsychotics [1]. SLV310 clustered separately from weight-gain-inducing agents (olanzapine, clozapine) and hyperprolactinemia-associated drugs (risperidone, haloperidol) [1]. SLV310's PCA coordinates (Factor 1: ~+0.2; Factor 2: ~−0.1) differ from SLV313 (Factor 1: ~−0.3; Factor 2: ~−0.3) and SLV314 (Factor 1: ~+0.5; Factor 2: ~+0.1), indicating a unique binding signature even within the same chemical series [1].

receptor profiling polypharmacology principal component analysis

SLV-310 Application Scenarios: Where the Dual D2/SERT Profile Delivers Unique Value


Mechanistic Studies of Dual D2/SERT Pharmacology in Schizophrenia Models

SLV-310 is uniquely suited for investigating the therapeutic hypothesis that simultaneous D2 antagonism and SERT inhibition produces superior efficacy against the full spectrum of schizophrenia symptoms (positive, negative, and cognitive) compared to selective agents. The compound's balanced in vivo potency (ED50 ~5.6–5.9 mg/kg p.o. for both D2- and SERT-mediated behaviors) allows researchers to study integrated dopaminergic-serotonergic signaling without confounding pharmacokinetic interactions that would arise from combining two separate drugs [1][2].

Comparative Polypharmacology and Off-Target Profiling

The PCA-derived receptor binding signature of SLV-310, which distinguishes it from SLV313, SLV314, and nine reference antipsychotics, makes it an essential tool for polypharmacology research. Investigators can use SLV-310 as a reference compound to validate computational models of receptor binding space, to calibrate high-throughput screening campaigns for novel dual-action antipsychotics, or to study the molecular determinants of binding to D2 and SERT simultaneously [1].

Anxiolytic and Antidepressant Activity Screening in Rodent Behavioral Batteries

SLV-310's potent SERT inhibition (Ki = 0.6 nM) combined with D2 antagonism (Ki = 5 nM) positions it as a probe for studying comorbid anxiety and depression in animal models of psychiatric disorders. The compound has demonstrated activity in preclinical models for both antipsychotic and anxiolytic effects, suggesting utility in behavioral pharmacology studies where a single test article with both dopaminergic and serotonergic activity is required [1]. This avoids the experimental noise introduced by co-administering a D2 antagonist and an SSRI.

Reference Standard for In Vitro Binding Assay Development

Given the well-characterized and publicly available binding data for SLV-310 at D2 (Ki = 5 nM) and SERT (Ki = 0.6 nM), the compound serves as an ideal positive control or reference standard for validating radioligand displacement assays, fluorescence polarization assays, or label-free binding technologies targeting these receptors [1]. Its dual activity allows a single compound to serve as a quality control for two distinct target assays.

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